![molecular formula C17H24N2O B15289590 Propyphenazone impurity C [EP impurity]](/img/structure/B15289590.png)
Propyphenazone impurity C [EP impurity]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(1RS)-1,3-Dimethylbutyl]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one is a chemical compound with a complex structure that includes a pyrazolone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1RS)-1,3-Dimethylbutyl]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one typically involves the reaction of appropriate precursors under controlled conditions. The exact synthetic route can vary, but it generally includes the formation of the pyrazolone ring through cyclization reactions. Specific details on the reaction conditions and reagents used are often proprietary and can vary depending on the desired purity and yield of the final product .
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale reactions in specialized reactors, followed by purification steps such as crystallization or chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
4-[(1RS)-1,3-Dimethylbutyl]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or carboxylic acids, while substitution reactions may yield halogenated derivatives .
Wissenschaftliche Forschungsanwendungen
4-[(1RS)-1,3-Dimethylbutyl]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 4-[(1RS)-1,3-Dimethylbutyl]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 4-[(1RS)-1,3-Dimethylbutyl]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one include other pyrazolone derivatives and compounds with similar structural features, such as:
- 4-[(1RS)-3-(Methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol
- 4-[(1RS,5RS,7SR)-5-Methyl-2,4-dioxo-3,6-diaza-bicyclo-[3.2.1]octan-7-yl]benzonitrile .
Uniqueness
What sets 4-[(1RS)-1,3-Dimethylbutyl]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one apart from similar compounds is its specific combination of functional groups and stereochemistry, which confer unique chemical properties and biological activities.
Eigenschaften
Molekularformel |
C17H24N2O |
|---|---|
Molekulargewicht |
272.4 g/mol |
IUPAC-Name |
1,5-dimethyl-4-(4-methylpentan-2-yl)-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C17H24N2O/c1-12(2)11-13(3)16-14(4)18(5)19(17(16)20)15-9-7-6-8-10-15/h6-10,12-13H,11H2,1-5H3 |
InChI-Schlüssel |
AHKJXHYOTWRIKD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(C)CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Bromo-5-hydroxy-N-[(phenylmethoxy)carbonyl]-L-norleucine 1,1-Dimethylethyl Ester](/img/structure/B15289511.png)
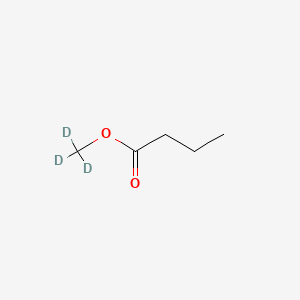
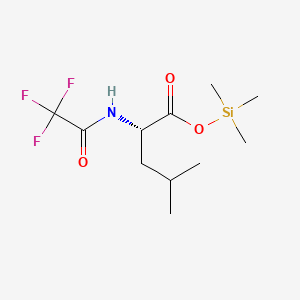
![5-[(9Z)-9-Octadecen-1-yloxy]-2-phenyl-1,3-dioxane](/img/structure/B15289533.png)
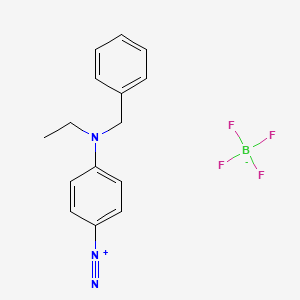
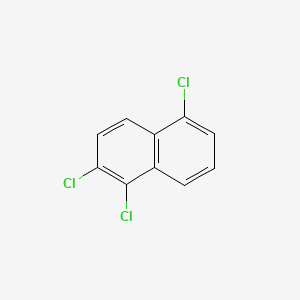



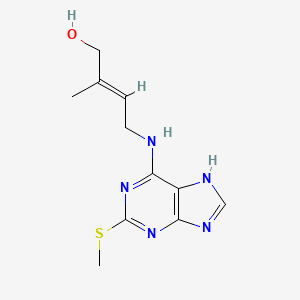
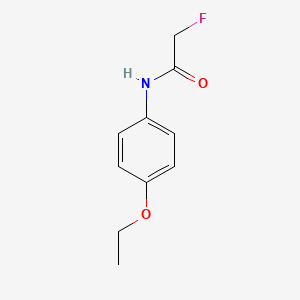
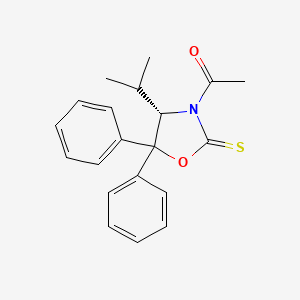
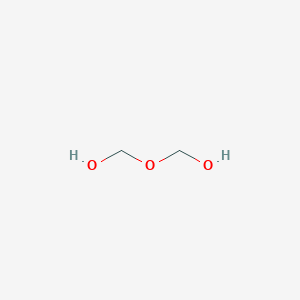
![[(2R,3S,4S,5S)-4,5,6-triacetyloxy-2-(hydroxymethyl)oxan-3-yl] acetate](/img/structure/B15289604.png)
